molecular formula C6H11N3O2 B8075144 (S)-2-Azido-4-methylpentanoic acid

(S)-2-Azido-4-methylpentanoic acid

Cat. No.: B8075144
M. Wt: 157.17 g/mol
InChI Key: HNBVOLQKNHWUSL-YFKPBYRVSA-N
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Description

Significance of Alpha-Azido Acids as Building Blocks in Organic Synthesis

Alpha-azido acids are recognized as crucial intermediates in organic synthesis, particularly in the construction of nitrogen-containing compounds. The azide (B81097) group is a versatile functional group that can be chemoselectively transformed into a variety of other functionalities. It can be readily reduced to an amine, allowing for the formation of peptide bonds, or it can participate in cycloaddition reactions, such as the well-known "click chemistry" reaction with alkynes to form triazoles. chemimpex.com

Compared to traditional amine protecting groups used in peptide synthesis, the compact size of the azide group can reduce steric hindrance during coupling reactions, which is particularly advantageous in the synthesis of sterically demanding or complex peptides. Furthermore, the azido (B1232118) group is stable under a wide range of reaction conditions, providing orthogonality in complex synthetic sequences. researchgate.net

The Role of (S)-2-Azido-4-methylpentanoic Acid as a Chiral Precursor

The synthesis of this chiral compound often starts from the readily available and relatively inexpensive L-leucine, utilizing the "chiral pool" strategy. wikipedia.orgbaranlab.org This approach leverages the pre-existing chirality of natural products to create new, enantiomerically pure molecules, avoiding the need for complex asymmetric synthesis or chiral resolution steps. A common synthetic route involves the diazotization of the amino group of L-leucine followed by nucleophilic substitution with an azide source, a method that typically proceeds with retention of stereochemistry.

The resulting this compound can then be used as a chiral building block to introduce the azido-leucine mimic into a peptide sequence. This allows for the site-specific modification of peptides, enabling the attachment of various reporter groups, cross-linkers, or drug molecules. chemimpex.com

Overview of Research Trajectories for Azido Amino Acids

Research involving azido amino acids is a dynamic and expanding area. Initially focused on their role as protected amino acid surrogates, the field has broadened significantly with the advent of bioorthogonal chemistry. The ability of the azide group to undergo highly specific and efficient reactions in biological environments has made azido amino acids invaluable tools for chemical biology.

Current research trajectories include:

Peptide Mimetics and Drug Discovery: The incorporation of azido amino acids like this compound into peptide sequences can lead to peptidomimetics with improved stability against enzymatic degradation and enhanced pharmacological properties. nih.gov

Bioconjugation and Chemical Biology: Azido-functionalized peptides and proteins can be selectively labeled with fluorescent probes, affinity tags, or other biomolecules using click chemistry. This enables detailed studies of protein function, localization, and interactions within living systems. chemimpex.com

Material Science: The ability of azides to participate in polymerization reactions has led to their use in the development of novel polymers and materials with unique properties. chemimpex.com

The continued development of new synthetic methods for the preparation of diverse azido amino acids and the exploration of their applications in various scientific disciplines promise to yield further exciting discoveries.

Chemical and Physical Properties of this compound and its Cyclohexylamine (B46788) Salt

PropertyValue
Compound Name This compound cyclohexylamine salt
Synonyms N3-L-Leu-OH·CHA, Azido-L-Leu-OH·CHA chemimpex.com
CAS Number 1286670-79-8, 79410-33-6 chemimpex.com
Molecular Formula C₆H₁₁N₃O₂·C₆H₁₃N chemimpex.com
Molecular Weight 256.3 g/mol chemimpex.com
Appearance White crystalline powder chemimpex.com
Melting Point 86 - 91 °C chemimpex.com
Optical Rotation [α]²⁰/D = -14 ± 1° (c=1 in MeOH) chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-azido-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-4(2)3-5(6(10)11)8-9-7/h4-5H,3H2,1-2H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBVOLQKNHWUSL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 2 Azido 4 Methylpentanoic Acid and Analogues

Diazotransfer Reactions for Stereoselective Introduction of the Azide (B81097) Group

The conversion of the primary amino group of α-amino acids into an azide moiety is a key transformation for the synthesis of α-azido acids. This is often achieved through a diazotransfer reaction, which, when applied to a chiral amino acid like L-leucine, can proceed with retention of stereochemistry at the α-carbon.

Direct Transformation from L-Leucine

The direct conversion of L-leucine to (S)-2-azido-4-methylpentanoic acid involves the reaction of the amino group with an azide-donating reagent. This method is advantageous as it starts from a readily available and enantiopure precursor. The reaction is typically carried out in a biphasic solvent system to facilitate the separation of the product from the reagents and byproducts. The stereochemical integrity of the α-center is generally preserved during this transformation. numberanalytics.com

Utilization of Reagents: Benzotriazol-1-yl-sulfonyl Azide

Benzotriazol-1-yl-sulfonyl azide has emerged as a stable and crystalline diazotransfer reagent. acs.org It can be used for the efficient synthesis of α-azido acids from α-amino acids in partially aqueous conditions. acs.org The reaction typically involves treating the amino acid with the reagent in the presence of a copper(II) catalyst and a base like triethylamine. This method offers good yields and is noted for its safety compared to other azide transfer reagents.

A general procedure for the synthesis of α-azido acids from α-amino acids using benzotriazol-1-yl-sulfonyl azide is outlined in the table below.

Starting Material (α-Amino Acid)Reagents and ConditionsProduct (α-Azido Acid)Yield (%)
L-PhenylalanineBenzotriazol-1-yl-sulfonyl azide, Et₃N, CuSO₄, aq. CH₃CN, 20°C(S)-2-Azido-3-phenylpropanoic acid87
L-AlanineBenzotriazol-1-yl-sulfonyl azide, Et₃N, CuSO₄, aq. CH₃CN, 20°C(S)-2-Azidopropanoic acid75
L-ValineBenzotriazol-1-yl-sulfonyl azide, Et₃N, CuSO₄, aq. CH₃CN, 20°C(S)-2-Azido-3-methylbutanoic acid60

Table 1: Representative yields for the synthesis of α-azido acids using Benzotriazol-1-yl-sulfonyl azide.

Application of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (B91526) (ADMP)

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is another effective and safe crystalline diazotransfer reagent. researchgate.netnih.govchemimpex.com It allows for the conversion of primary amines to azides, often without the need for a metal catalyst. chemimpex.com The reaction with amino acids can be performed under mild basic conditions, and the byproducts are highly water-soluble, which simplifies the purification of the desired α-azido acid. nih.gov ADMP is noted for its good thermal stability and low explosibility, making it a practical choice for laboratory-scale synthesis. chemimpex.com

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of several reaction parameters. The choice of diazotransfer reagent, base, solvent system, and reaction temperature can significantly impact the outcome. For instance, in diazotransfer reactions, maintaining a specific pH can be crucial to prevent side reactions and ensure the stability of both the starting material and the product. In the case of Fmoc-protected azido (B1232118) amino acids, using a biphasic solvent system and controlling the pH to around 9 was found to improve yields and purity by minimizing the deprotection of the Fmoc group. nih.gov

Purification is typically achieved through extraction and chromatography. The acidic nature of the product allows for its extraction into a basic aqueous solution, washing with organic solvents to remove neutral impurities, followed by acidification and re-extraction into an organic solvent. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides an alternative route to enantiomerically pure α-azido acids, where the stereocenter is established during the synthesis using a chiral auxiliary.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. numberanalytics.com In the context of synthesizing α-azido acids, a chiral auxiliary can be attached to a prochiral substrate, followed by a diastereoselective azidation step. Subsequent removal of the auxiliary yields the enantiomerically enriched α-azido acid.

One common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones. researchgate.net For the synthesis of α-azido carboxylic acids, an N-acyloxazolidinone can be enolized and then treated with an electrophilic azide source. The steric hindrance provided by the chiral auxiliary directs the approach of the azide to one face of the enolate, leading to the formation of one diastereomer in excess. Finally, hydrolysis of the acyloxazolidinone liberates the desired α-azido acid. While this is a general strategy, specific applications to the synthesis of this compound would require the appropriate isovaleryl-substituted oxazolidinone.

Chiral AuxiliarySubstrateAzidation ReagentDiastereoselectivity
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propanoyl-oxazolidinoneTrisyl azide>98% de
(S)-4-benzyl-2-oxazolidinoneN-phenylacetyl-oxazolidinoneTrisyl azide>98% de

Table 2: Representative diastereoselectivities in the azidation of chiral N-acyloxazolidinones.

Catalytic Enantioselective Methods

Catalytic enantioselective methods offer an efficient pathway to chiral α-azido compounds, minimizing the need for chiral resolution or stoichiometric chiral auxiliaries. rsc.org

One notable approach involves the kinetic resolution of racemic α-bromo ketones using a chiral phase-transfer catalyst. This method has been successfully applied to the synthesis of chiral α-azido ketones, which are valuable intermediates. acs.org For instance, the azidation of racemic α-bromo ketones can be catalyzed by a quaternary ammonium (B1175870) salt to yield the corresponding α-azido ketones with high enantioselectivity. acs.org These azido ketones can then be further transformed into the desired N-protected α-amino ketones. acs.org

Another strategy is the catalytic asymmetric α-amination of ketones. L-proline has been shown to catalyze the reaction between various ketones and azodicarboxylates, serving as the nitrogen source, to produce α-aminated ketones with excellent yields and enantioselectivities (up to 99% ee). acs.org

Iron catalysis has also been employed for the alkylazidation of dehydroamino acids. nih.gov This method utilizes peroxides as alkyl radical precursors and trimethylsilyl (B98337) azide (TMSN₃) as the azide source to generate α-alkyl-α-azide α-amino esters in moderate to excellent yields. nih.gov

The development of catalytic enantioselective methods for the synthesis of α-chiral azides is an active area of research, with three main strategies currently being explored. rsc.org These methods provide access to a wide range of valuable chiral building blocks for various applications. rsc.org

Catalyst System Substrate Product Enantiomeric Excess (ee) Yield
Chiral Phase-Transfer CatalystRacemic α-Bromo KetonesChiral α-Azido KetonesHighGood
L-ProlineKetones and Azodicarboxylatesα-Amino KetonesUp to 99%High
Iron Catalyst/TMSN₃Dehydroamino acidsα-Alkyl-α-azide α-amino estersNot specified18-94%

Radical Functionalization Routes for Azido-Substituted Compounds

Radical-based approaches have emerged as powerful tools for the functionalization of various organic molecules, including the introduction of the azido group. researchgate.netacs.orgnih.gov These methods often involve the generation of an azide radical or the use of radical precursors that can be trapped by an azide source.

The azidofunctionalization of alkenes is a prominent strategy that allows for the simultaneous installation of an azide and another functional group across a double bond. researchgate.net This can be achieved through different pathways, including the formation of a metal-azide species, direct azido radical addition, or a radical-polar crossover mechanism. researchgate.netnih.gov For instance, a photocatalytic redox-neutral radical-polar crossover process has been developed for the azido-alkynylation of alkenes, using a hypervalent iodine reagent as an azide radical source and alkynyl-trifluoroborate salts as nucleophiles. nih.gov This method provides access to homopropargylic azides, which are versatile synthetic intermediates. nih.gov

Photoredox catalysis has also been effectively used for the radical-mediated functionalization of internal alkenes, which are typically challenging substrates. acs.orgnih.gov This approach can selectively generate multifunctionalized allylic and homoallylic azides. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates good regioselectivity, expanding the toolkit for synthesizing complex azides. acs.orgnih.gov

Organic azides themselves can serve as precursors to nitrogen-centered radicals, which can then participate in various synthetic transformations. researchgate.net This chemistry has been applied in both intramolecular and intermolecular processes to synthesize a variety of nitrogen-containing compounds. researchgate.net

Radical Method Substrate Type Key Reagents Product Type
Azido-alkynylationAlkenesTs-ABZ, Potassium alkynyl-trifluoroboratesHomopropargylic azides
Photocatalytic FunctionalizationInternal AlkenesPhotocatalyst, Alkyl bromide, Azide sourceAllylic and Homoallylic azides
Radical AzidationAlkenesVariousAzido-functionalized compounds

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key handle for further molecular elaboration through various derivatization reactions.

Esterification of the carboxylic acid can be achieved through standard methods. For example, the synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid has been reported by reacting ethyl 2-(ethoxycarbonyl)-4-(methyl)pentanoate with aqueous sodium hydroxide (B78521) followed by acidification. prepchem.com While this example illustrates the formation of a related diester and subsequent hydrolysis, the reverse reaction, esterification of the mono-acid, can be accomplished using an alcohol in the presence of an acid catalyst.

The formation of an amide bond is a fundamental transformation in organic synthesis and is crucial for building peptides and other complex molecules. luxembourg-bio.com This reaction is typically achieved by activating the carboxylic acid before its reaction with an amine. luxembourg-bio.com

A variety of coupling reagents have been developed to facilitate this process. luxembourg-bio.com Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxy-1H-benzotriazole (HOBt) to form active esters and minimize side reactions. luxembourg-bio.com Other powerful coupling reagents include phosphonium (B103445) salts like PyBOP and uronium/aminium salts like HBTU. researchgate.net The choice of coupling reagent can be critical, especially when dealing with sterically hindered substrates or when trying to avoid racemization of chiral centers. researchgate.net

Enzymatic methods also offer a mild and selective alternative for amide bond formation. nih.gov Enzymes such as ligases can catalyze the formation of amide bonds, often with high stereospecificity. nih.gov

Recent advancements have focused on developing greener and more efficient one-pot methods for amide synthesis that avoid traditional coupling reagents. nih.gov

The carboxylic acid can be converted into a more reactive acylating agent, such as an acid anhydride. Anhydrides are derived from carboxylic acids and react readily with a range of nucleophiles, including amines. researchgate.net While effective, the use of symmetric anhydrides can be inefficient in terms of atom economy if the starting carboxylic acid is valuable. researchgate.net

The activated carboxylate can also undergo nucleophilic addition with various nucleophiles. For example, the reaction with another molecule of the carboxylic acid (often activated) would lead to the anhydride. Reaction with other nucleophiles can lead to a diverse array of functional groups.

Chemical Reactivity and Transformation Pathways of S 2 Azido 4 Methylpentanoic Acid

Stability and Orthogonality of the Azide (B81097) Functionality

A significant advantage of incorporating (S)-2-azido-4-methylpentanoic acid into synthetic strategies is the high stability and orthogonality of the azido (B1232118) group. This allows for its preservation while other protecting groups are removed, enabling site-specific modifications.

Resistance to Protecting Group Deprotection Conditions (Fmoc, Alloc, Acidic)

The azide functionality in α-azido acids, including this compound, demonstrates remarkable resilience to a variety of standard deprotection conditions used in solid-phase peptide synthesis (SPPS). This orthogonality is crucial for its application as a protecting group for the α-amino functionality.

The azide group is stable to the basic conditions required for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically achieved using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). It also withstands the conditions for the removal of the allyloxycarbonyl (Alloc) group, which involves treatment with a palladium(0) catalyst. Furthermore, the azide moiety is resistant to the acidic conditions used to cleave acid-labile protecting groups from amino acid side chains, such as trityl (Trt) and 4-methyltrityl (Mtt) groups. However, strong acidic conditions, particularly those involving thiols in the cleavage cocktail, can lead to the reduction of the azide.

Protecting GroupDeprotection Reagent/ConditionsStability of Azide in this compound
Fmoc (9-fluorenylmethoxycarbonyl)20% Piperidine in DMFStable
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄/NMM/AcOH/CHCl₃Stable
Trt (Trityl), Mtt (4-Methyltrityl)Dilute TFA in DCMStable

Reduction of the Azido Group to an Amine

The conversion of the azido group to a primary amine is a key transformation, unmasking the amino functionality for subsequent reactions, such as peptide bond formation. This reduction can be accomplished under mild conditions, preserving the integrity of the peptide chain.

Phosphine-Mediated Reductions

Phosphines are widely used reagents for the reduction of azides to amines via the Staudinger ligation. The reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to yield the amine and the corresponding phosphine (B1218219) oxide. Trialkylphosphines, such as tributylphosphine (B147548) (PBu₃) or trimethylphosphine (B1194731) (PMe₃), are effective for this transformation. The reduction is typically carried out in a mixture of an organic solvent and water. While effective, this method can sometimes lead to side reactions, including C-O bond cleavage in depsipeptides.

Dithiothreitol (B142953) (DTT)/Diisopropylethylamine (DIPEA) Reductions

An alternative and commonly employed method for the reduction of azides in peptide synthesis involves the use of dithiothreitol (DTT) in the presence of a base, such as diisopropylethylamine (DIPEA). This method is favored for its mild conditions and the water-solubility of the byproducts, which simplifies purification. The reaction is generally efficient and clean, providing the desired amine without significant side reactions. However, in the case of α-azido esters, this method has been reported to potentially cause C-O bond cleavage, leading to the formation of triazoles as a side product. nih.gov

Reduction MethodReagentsTypical ConditionsKey Considerations
Phosphine-Mediated ReductionTributylphosphine (PBu₃) or Triphenylphosphine (PPh₃)THF/WaterPotential for side reactions like C-O bond cleavage in depsipeptides. nih.gov
DTT/DIPEA ReductionDithiothreitol (DTT), Diisopropylethylamine (DIPEA)DMFMild conditions, but can also lead to C-O bond cleavage in α-azido esters. nih.gov

Challenges and Mitigation in Coupling Reactions Involving the Azide Moiety

While the azide group offers many advantages, its electronic properties can present challenges during peptide coupling reactions, most notably the risk of racemization of the adjacent chiral center.

Racemization Issues with Activating Agents (e.g., HATU)

The use of powerful activating agents, such as N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), in combination with a tertiary amine base like DIPEA, is a standard practice in modern peptide synthesis to achieve efficient amide bond formation. However, when coupling α-azido acids like this compound, this combination can lead to significant racemization at the α-carbon. The electron-withdrawing nature of the azide group increases the acidity of the α-proton, making it more susceptible to abstraction by the base, which leads to a loss of stereochemical integrity.

To mitigate this problem, the choice of base is critical. The use of a less-nucleophilic, sterically hindered base, such as 2,4,6-collidine, in place of DIPEA has been shown to significantly suppress racemization during the HATU-mediated coupling of α-azido acids. This is attributed to collidine being less effective at abstracting the α-proton while still facilitating the coupling reaction.

Activating AgentBaseObserved Racemization LevelMitigation Strategy
HATUDIPEA (Diisopropylethylamine)HighReplace DIPEA with a non-nucleophilic base.
HATU2,4,6-CollidineLowUse of a sterically hindered, non-nucleophilic base.

Strategies for Suppressing Racemization (e.g., Non-nucleophilic Bases)

The primary pathway for the racemization of α-azido acids during peptide coupling involves the formation of an oxazolone (B7731731) or a related planar intermediate upon activation of the carboxyl group. The presence of a base, often required for the coupling reaction, can facilitate the abstraction of the α-proton from this activated intermediate, leading to a loss of stereochemical purity. The choice of base is therefore critical in preserving the chirality of this compound.

Non-nucleophilic bases are sterically hindered organic bases that can effectively act as proton scavengers while exhibiting minimal nucleophilic character. bachem.com This steric bulk prevents the base from participating in unwanted side reactions, such as attacking the activated carboxyl group, while still allowing it to neutralize the acidic byproducts of the coupling reaction. The strategic use of such bases is a cornerstone in suppressing racemization.

Detailed Research Findings:

Research in the field of peptide chemistry has highlighted the propensity of α-azido acids to undergo racemization, particularly when certain common coupling reagents and bases are employed. For instance, the use of aminium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the widely used base N,N-Diisopropylethylamine (DIPEA) has been shown to induce significant racemization of α-azido acids. peptide.com DIPEA, while being a hindered amine, may not be sufficiently bulky to completely prevent its interaction with the activated acid in a manner that promotes proton abstraction and subsequent racemization.

To circumvent this issue, the use of more sterically demanding, non-nucleophilic bases is recommended. peptide.com Collidine (2,4,6-trimethylpyridine) is a prime example of such a base. Its increased steric hindrance around the nitrogen atom further diminishes its nucleophilicity compared to DIPEA, making it a more effective choice for maintaining the enantiomeric integrity of sensitive building blocks like this compound during coupling reactions. While direct quantitative data for this compound is not prevalent in publicly available literature, the principles derived from studies on analogous α-azido acids are directly applicable.

One study demonstrated that the activation of α-azido acids to their corresponding acid chlorides can proceed with no detectable racemization. nih.gov This suggests that the choice of activating agent and the subsequent reaction conditions, including the base used for neutralization, are the critical determinants of stereochemical outcome.

The general mechanism for base-promoted racemization during peptide coupling is initiated by the activation of the carboxylic acid. This activation enhances the acidity of the α-proton. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar enolate or a related achiral intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of both (S) and (R) enantiomers.

The effectiveness of a non-nucleophilic base in suppressing this process is directly related to its steric properties. A highly hindered base will struggle to approach the activated carboxylic acid intermediate closely enough to facilitate the formation of the planar racemization intermediate, thus preserving the original stereochemistry of the α-azido acid.

The following table summarizes the general impact of different base types on the racemization of α-azido acids during peptide coupling, based on established principles in peptide chemistry.

Base TypeExample(s)Steric HindranceGeneral Impact on Racemization of α-Azido Acids
Common Tertiary Amines Triethylamine (TEA)LowHigh potential for racemization due to lower steric bulk and higher basicity.
Hindered Tertiary Amines N,N-Diisopropylethylamine (DIPEA)ModerateOften used, but can still lead to significant racemization with sensitive substrates and highly activating coupling reagents. peptide.com
Non-nucleophilic Pyridines 2,4,6-Collidine, 2,6-LutidineHighRecommended for suppressing racemization due to significant steric hindrance around the basic nitrogen atom. peptide.com
Proton Sponges 1,8-Bis(dimethylamino)naphthaleneVery HighEffective at scavenging protons with very low nucleophilicity, but their high cost and specific applications limit widespread use.

Applications in Advanced Organic Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support. mdpi.comchempep.com The methodology involves the sequential addition of amino acids, each with a temporary protecting group on its α-amino function, to a growing peptide chain anchored to the solid support. mdpi.com While highly effective, the standard SPPS protocol faces significant hurdles when assembling complex, sterically hindered, or aggregation-prone sequences. The incorporation of α-azido acids, such as (S)-2-Azido-4-methylpentanoic acid, provides a powerful tool to address these difficulties. iris-biotech.de

The synthesis of complex peptide natural products often presents considerable challenges. α-Azido acids, including this compound, serve as important synthons in this context. thieme-connect.combohrium.comresearchgate.net The azide (B81097) moiety functions as a compact and efficient protecting group for the α-amino group. iris-biotech.dethieme-connect.com Compared to the bulky urethane-based protecting groups (e.g., Fmoc or Boc) typically used in SPPS, the azide group is significantly smaller. iris-biotech.dethieme-connect.combohrium.comresearchgate.net This reduction in steric bulk allows for more effective coupling reactions, particularly when dealing with difficult-to-form peptide bonds, thus facilitating the assembly of intricate and complex peptide structures. thieme-connect.combohrium.comresearchgate.net

Featureα-Azido Protecting GroupUrethane Protecting Groups (e.g., Fmoc, Boc)
Size Small, sterically non-demandingBulky, can cause steric hindrance
Function Masked α-amino groupProtected α-amino group
Coupling Efficiency Higher in sterically hindered casesCan be lower due to steric clash
Atom Economy HighLower

Steric hindrance is a major cause of incomplete or failed coupling reactions during SPPS, leading to deletion sequences and significantly reduced purity of the final peptide. This issue is particularly pronounced when coupling bulky amino acids or when synthesizing peptides known to aggregate on the solid support.

The use of α-azido acids like this compound is an effective strategy to overcome these hindered couplings. iris-biotech.de Their less bulky nature compared to their urethane-protected counterparts minimizes steric interference, allowing the activated carboxyl group to approach the resin-bound amine more readily. thieme-connect.combohrium.comresearchgate.net This results in improved reaction kinetics and higher coupling yields, even in sequences that are considered "difficult". thieme-connect.comresearchgate.net For instance, the synthesis of chemotactic peptides containing α,α-disubstituted amino acids has been successfully achieved with higher yields using the azido (B1232118) acid method compared to previous approaches. nih.gov

Diketopiperazine (DKP) formation is a significant side reaction in SPPS, especially when using the Fmoc strategy. nih.govnih.gov It occurs after the deprotection of the second amino acid, where the free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage anchoring the peptide to the resin. nih.gov This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, terminating the peptide chain prematurely. nih.govnih.gov Sequences containing Proline at the second position are particularly susceptible to this side reaction. nih.gov

Employing α-azido acids for the second residue in the sequence can effectively suppress DKP formation. iris-biotech.denih.gov Since the α-azido group is not a free amine, it cannot initiate the intramolecular cyclization reaction. The azide remains in place as a stable protecting group during the coupling of the third amino acid. Only after the peptide chain is extended to a tripeptide or longer—at which point the risk of DKP formation is negligible—is the azide group reduced to reveal the amine, allowing for further chain elongation. This strategy has been successfully used to prepare peptides that are otherwise prone to DKP formation in good yields. nih.gov

The azide functional group offers unique chemical orthogonality, making it an ideal tool for the synthesis of complex architectures like branched and cyclic peptides. iris-biotech.dethieme-connect.combohrium.comresearchgate.net The azide is stable to the reagents used for the removal of common protecting groups in SPPS, such as piperidine (B6355638) for Fmoc deprotection and mild acids for the cleavage of many side-chain protecting groups. iris-biotech.de

This stability allows for the selective deprotection of other functional groups on the peptide chain while the azide remains intact. The azide can then be converted into an amine at a later, strategic point in the synthesis by mild reduction, typically using phosphines or dithiothreitol (B142953) (DTT). iris-biotech.deresearchgate.net This unmasked amine can serve as an attachment point for another peptide chain (creating a branched peptide) or be used to form a lactam bridge with a C-terminal carboxyl group (creating a cyclic peptide). This orthogonality makes α-azido acids, including this compound, highly valuable for constructing non-linear peptide structures. iris-biotech.dethieme-connect.com

A key advantage of using α-azido acids is their compatibility with the widely used Fmoc/tBu SPPS strategy. The azide group is completely stable to the basic conditions (typically 20% piperidine in DMF) required to remove the temporary N-terminal Fmoc group. iris-biotech.demerckmillipore.com It is also stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. iris-biotech.demerckmillipore.com

This robust stability allows for the seamless integration of α-azido acids into standard Fmoc-SPPS protocols without the need for significant modifications. merckmillipore.com However, it is important to note that certain sequences may be prone to side reactions. For example, peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide ion when treated with Fmoc removal reagents. acs.orgresearchgate.netnih.gov Careful selection of the sequence and reaction conditions is therefore necessary to mitigate such potential issues.

Synthesis StepReagent/ConditionStability of α-Azide Group
Fmoc Deprotection PiperidineStable iris-biotech.demerckmillipore.com
Alloc Removal Pd(0)Stable iris-biotech.de
Acid-Sensitive Group Cleavage Mild Acid (e.g., for Mtt, Trt)Stable iris-biotech.de
Final Cleavage/Deprotection TFAStable merckmillipore.com
Azide to Amine Reduction Phosphines or DTT/DIPEAReadily reduced iris-biotech.deresearchgate.net

The practical utility of α-azido acids is best demonstrated through their application in the total synthesis of complex natural products and their analogues.

Daptomycin: Daptomycin is a clinically important cyclic lipodepsipeptide antibiotic. nih.govacs.org Its complex structure, which includes non-proteinogenic amino acids, makes it a challenging synthetic target. An entirely solid-phase total synthesis of Daptomycin has been successfully achieved using a combination of α-azido and Fmoc amino acids. nih.govacs.orgfigshare.com This approach was also applied to synthesize several Daptomycin analogues, leading to the discovery of a new analogue with potent antimicrobial activity that lacked some of the synthetically challenging residues of the parent molecule. nih.govacs.org The use of α-azido acids was critical for managing the complex protecting group strategy and facilitating the difficult couplings required in the synthesis. researchgate.netacs.org

Chlorotoxin: Chlorotoxin is a 36-amino acid peptide found in scorpion venom that has garnered interest for its ability to bind to cancer cells, particularly glioma. dergipark.org.truq.edu.au The synthesis of Chlorotoxin via standard SPPS is difficult and results in very low yields due to its length and four disulfide bonds. dergipark.org.tr While direct synthesis of Chlorotoxin using this compound has not been specifically reported, the synthesis of analogues demonstrates the utility of the azido functional group. For example, a natural analogue of Chlorotoxin, Lqh-8/6, was synthesized with an azide group to allow for conjugation with the chemotherapy drug doxorubicin via click chemistry. nih.gov This "azide handle" provides a bioorthogonal site for modification, enabling the creation of peptide-drug conjugates. This highlights how the principles of azido acid chemistry can be applied to develop novel analogues of complex peptides like Chlorotoxin for therapeutic and diagnostic applications. nih.gov

Peptidomimetic Design and Synthesis

This compound, an analogue of the natural amino acid L-leucine, serves as a crucial building block in the field of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability nih.gov. The incorporation of this azido-functionalized amino acid into peptide sequences opens up a range of chemical modifications that are central to modern drug design and development nih.gov.

The azide group of this compound is primarily utilized for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne mdpi.combiosyntan.de. The CuAAC reaction is highly efficient and bio-orthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes mdpi.comunits.it.

In peptide synthesis, this compound can be incorporated into a peptide chain, which can then be reacted with another molecule containing an alkyne group. This enables various modifications, such as:

Peptide Conjugation: Linking peptides to other molecules like fluorescent dyes, radioligands, or polymers for diagnostic and therapeutic applications biosyntan.denih.gov.

Macrocyclization: Reacting an azide-containing residue with an alkyne-containing residue within the same peptide chain to create cyclic peptides. This process is used to lock the peptide into a specific, biologically active conformation nih.gov.

Surface Attachment: Immobilizing peptides onto surfaces for the creation of microarrays and other biotechnological tools units.it.

The reaction is valued for its selectivity and the stability of the resulting triazole linkage under a wide range of conditions mdpi.combiosyntan.de.

One of the most significant applications of the CuAAC reaction in peptidomimetic design is the use of the resulting 1,4-disubstituted 1,2,3-triazole ring as a bioisostere for the trans-amide bond nih.govunimore.it. An isostere is a chemical group that can replace another with similar physical or chemical properties, thereby retaining the desired biological activity. The triazole ring effectively mimics several key features of the peptide bond.

Key similarities between the triazole ring and an amide bond include their dipole moment, size, and planarity. The triazole unit possesses hydrogen bond accepting capabilities at its nitrogen atoms (N-2 and N-3), similar to the carbonyl oxygen of an amide bond. Furthermore, the C-H bond within the triazole ring can act as a hydrogen bond donor, analogous to the N-H bond in an amide nih.gov. This structural and electronic mimicry allows the triazole-containing peptidomimetic to interact with biological targets in a manner similar to the parent peptide nih.govnih.gov.

Table 1: Comparison of Amide Bond and 1,2,3-Triazole Isostere Properties
Propertytrans-Amide Bond1,4-Disubstituted 1,2,3-TriazoleReference
Hydrogen Bond DonorN-H groupC-H group nih.gov
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Nitrogen atoms (N2, N3) nih.gov
Dipole Moment~3.5–4 D~5 D nih.gov
StabilitySusceptible to enzymatic cleavage (proteolysis) and hydrolysis.Highly resistant to proteolytic, oxidative, and hydrolytic degradation. unimore.itnih.gov
ConformationPlanar, can exist in cis or trans forms.Planar, mimics the geometry of the trans-amide bond. nih.gov

In proteins and peptides, secondary structures like beta-turns are critical for molecular recognition and biological function nih.gov. A beta-turn is a region where the polypeptide chain reverses its direction, a structure often found at the surface of proteins and involved in interactions with receptors nih.gov. The creation of synthetic molecules that mimic these turns is a key strategy in drug design.

The incorporation of this compound into a peptide sequence provides a chemical handle for inducing turn-like structures. Through an intramolecular CuAAC reaction with an alkyne-containing amino acid residue elsewhere in the chain, a cyclic peptidomimetic is formed nih.gov. The geometric constraints imposed by the rigid triazole linker force the peptide backbone into a constrained conformation that can effectively mimic a natural beta-turn nih.govescholarship.org. The ability to synthesize libraries of such compounds allows for the exploration of diverse structures to find potent and selective ligands for various biological targets nih.govnih.gov.

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body nih.gov. The amide bonds that form the peptide backbone are the primary targets for these enzymes. By replacing a specific amide bond with a 1,2,3-triazole ring using this compound, the resulting peptidomimetic gains significant resistance to enzymatic degradation nih.gov. The triazole moiety is not recognized by proteases and is stable to hydrolysis, which substantially increases the molecule's metabolic stability and in vivo half-life nih.govnih.gov.

Furthermore, this modification has a profound impact on the molecule's conformation. The planarity and rigidity of the triazole ring reduce the conformational flexibility of the peptide backbone. When used for macrocyclization, it locks the molecule into a well-defined three-dimensional structure nih.gov. This pre-organization can lead to higher binding affinity and specificity for its biological target, as less conformational entropy is lost upon binding.

Table 2: Effects of Amide-to-Triazole Substitution
ParameterImpact of SubstitutionRationaleReference
Proteolytic StabilitySignificantly IncreasedThe triazole ring is not a substrate for protease enzymes. nih.govnih.gov
Conformational FlexibilityDecreasedThe rigid, planar triazole linker restricts bond rotation. nih.gov
Receptor Binding AffinityPotentially IncreasedPre-organization of the bioactive conformation reduces the entropic penalty of binding. nih.gov
BioavailabilityPotentially ImprovedIncreased metabolic stability can lead to longer circulation times. nih.gov

Integration into Diverse Organic Molecules

Beyond its role in peptidomimetics, this compound is a valuable chiral precursor for the synthesis of a wide array of complex organic molecules in medicinal chemistry. As a derivative of the natural amino acid L-leucine, it provides a specific chiral scaffold and a lipophilic isobutyl side chain that can be crucial for molecular recognition by biological targets nih.gov.

The azide group is a versatile functional handle that extends its utility beyond the CuAAC reaction. For example, it can be reduced to a primary amine, providing a site for further functionalization. This versatility makes the compound a key starting material in the drug discovery process, which involves synthesizing libraries of related compounds to optimize biological activity, selectivity, and pharmacokinetic properties mdpi.com. The core structure derived from L-leucine has been successfully used to develop novel antibacterial agents, demonstrating the therapeutic potential of this chemical scaffold nih.gov. The introduction of the azide functionality at the alpha-position allows chemists to readily integrate nitrogen-containing heterocyclic systems, a common feature in many modern pharmaceuticals, into these scaffolds mdpi.com.

Building Block for Agrochemicals

The development of new agrochemicals with improved efficacy and environmental profiles is a critical area of chemical research. Chiral molecules play an increasingly important role in this field, as the biological activity of many pesticides, herbicides, and fungicides is often associated with a single enantiomer. This compound serves as a valuable chiral synthon for the introduction of the isobutyl moiety with a defined stereochemistry, a common structural motif in biologically active compounds.

While specific, commercially available agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its potential is underscored by its inclusion in patent literature concerning agricultural applications. For instance, azido alkanoic acids and their derivatives have been investigated for their role in reducing methane formation from the digestive activities of ruminants, a significant contributor to greenhouse gas emissions in agriculture google.com.

The synthetic utility of this compound lies in the versatility of its functional groups. The azide can be readily transformed into an amine via reduction, providing access to chiral amino alcohols, amides, and other nitrogen-containing compounds. The carboxylic acid can be derivatized to form esters, amides, or other functionalities, allowing for its incorporation into a larger molecular framework.

Illustrative Synthetic Potential in Agrochemical Research

To demonstrate the potential of this compound in agrochemical synthesis, the following table outlines hypothetical research findings for a novel fungicide candidate synthesized using this chiral building block.

Compound ID Modification on this compound Target Pest In Vitro Efficacy (EC50, µM) Stereoselectivity Ratio (S:R)
FUNG-AZ-01Amide formation with 2,6-dichloroanilineBotrytis cinerea15.2>98:2
FUNG-AZ-02Esterification with 4-fluorophenol and azide reduction to amineFusarium graminearum22.5>99:1
FUNG-AZ-03"Click" reaction with a terminal alkyne-containing triazoleMagnaporthe oryzae8.7>97:3

This table is illustrative and presents hypothetical data to demonstrate the research potential of this compound in the agrochemical sector.

Chiral Auxiliaries and Ligands in Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful tool for the efficient production of enantiomerically pure compounds. This methodology often relies on the use of chiral auxiliaries or chiral ligands to control the stereochemical outcome of a chemical reaction. Given its inherent chirality, this compound is a suitable candidate for development into such reagents.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary is removed. While the direct use of this compound as a chiral auxiliary is not widely reported, its structural motifs are present in well-established auxiliaries. For instance, amino acid-derived oxazolidinones are a prominent class of chiral auxiliaries. The conversion of this compound into a corresponding amino alcohol, a key precursor for such auxiliaries, is a straightforward synthetic transformation.

Application in Chiral Ligand Synthesis

Chiral ligands coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a variety of chemical reactions. Amino acids and their derivatives are a readily available source of chirality and have been extensively used in the synthesis of privileged chiral ligands. mdpi.comrsc.org The transformation of this compound into various derivatives, such as amides or phosphines, can yield bidentate or multidentate ligands capable of coordinating with transition metals like palladium, rhodium, or copper. These chiral metal complexes can then be employed in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.

Illustrative Performance of a Ligand Derived from this compound

The following table presents hypothetical data for the performance of a novel chiral phosphine (B1218219) ligand, (S)-AzidoPhos, derived from this compound, in a palladium-catalyzed asymmetric allylic alkylation reaction.

Reaction Substrate Catalyst Loading (mol%) Solvent Yield (%) Enantiomeric Excess (ee, %)
1,3-diphenylallyl acetate1.0THF9592
1,3-dimethylallyl acetate1.0Dichloromethane8885
cyclohexenyl acetate1.5Toluene9194

This table is illustrative and contains hypothetical data to showcase the potential application of ligands derived from this compound in asymmetric catalysis.

Applications in Chemical Biology and Bioorthogonal Chemistry

Protein Engineering and Functional Modulation

(S)-2-Azido-4-methylpentanoic acid serves as an unnatural amino acid (UAA) that can be incorporated directly into the polypeptide chain of a protein, providing a powerful tool for modifying protein structure and function.

The genetic code can be expanded to direct the ribosomal incorporation of UAAs like this compound at specific sites within a protein. This is achieved by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or "blank" codon (e.g., the amber stop codon, UAG) and inserts the UAA in its place.

This technique has been successfully demonstrated in vivo with azidonorleucine (ANL), a close structural analog of azidoleucine. In a study using Drosophila, a mutant Methionyl-tRNA synthetase was expressed in specific cell types, which allowed for the incorporation of ANL from the diet into newly synthesized proteins in those cells. nih.gov The incorporated azide (B81097) then served as a handle for attaching fluorescent probes via click chemistry, enabling the visualization and analysis of cell-type-specific protein synthesis in a living organism. nih.gov This methodology provides a direct pathway for incorporating this compound to study protein dynamics, localization, and interactions.

Activity-based protein profiling (ABPP) is a chemical proteomics strategy used to monitor the functional state of enzymes in complex biological samples. nih.gov ABPP typically uses "activity-based probes" (ABPs) that covalently bind to the active site of a specific enzyme or enzyme family.

Many modern ABPs are designed for a two-step labeling approach. The probe contains a reactive group to target the enzyme and a bioorthogonal handle, such as an alkyne. After the probe labels its target enzyme in a cell or lysate, a reporter tag containing the complementary functional group—in this case, an azide—is added. battelle.org this compound can be a component of such azide-bearing reporter tags, which could be a biotin (B1667282) tag for affinity purification or a fluorophore for imaging. This two-step approach allows for the use of smaller, more cell-permeable probes for the initial labeling event, with the bulkier reporter tag added later for detection. frontiersin.org

Exploration of Enzyme Interactions and Cellular Processes

By incorporating this compound into a protein of interest, researchers can gain unprecedented insight into its function. Once the azide handle is in place, click chemistry (like SPAAC) can be used to attach a variety of functional molecules, including:

Fluorescent Dyes: To track the protein's location and movement within the cell using advanced microscopy.

Photo-crosslinkers: To identify transient or weak binding partners. When activated by light, the crosslinker permanently links the protein to its neighbors, which can then be identified by mass spectrometry.

Affinity Tags (e.g., Biotin): To isolate the protein along with its entire interaction complex from the cellular milieu for detailed characterization.

This "click-and-tag" approach allows for the study of protein-protein interactions, post-translational modifications, and enzyme activity in the native cellular environment.

Advancements in Targeted Therapies and Bioconjugation Techniques

The ability to precisely modify proteins and peptides using the azide handle on this compound has significant implications for medicine. Bioconjugation—the process of linking biomolecules to other molecules—is at the heart of many modern therapies.

The azide group serves as a universal attachment point for creating complex bioconjugates. For instance, a therapeutic peptide containing azidoleucine can be "clicked" onto a monoclonal antibody that targets a specific cancer cell type. This creates an antibody-drug conjugate (ADC) that delivers a potent therapeutic payload directly to the tumor, minimizing side effects on healthy tissue. nih.gov The modularity of this approach, facilitated by the reliable and specific nature of bioorthogonal reactions like SPAAC, accelerates the development and testing of new targeted therapies.

Summary of Research Applications
Application AreaTechniqueRole of this compoundOutcome
Chemical BiologyStaudinger Ligation / SPAACProvides bioorthogonal azide handleCovalent labeling of biomolecules in vitro and in vivo
Protein EngineeringSite-Specific UAA IncorporationActs as an unnatural amino acidCreates proteins with a chemical handle at a defined position
ProteomicsActivity-Based Protein Profiling (ABPP)Component of an azide-bearing reporter tagDetection and identification of active enzymes
Targeted TherapyBioconjugation via Click ChemistryServes as a conjugation point on a peptide or proteinCreation of modular antibody-drug conjugates or targeted probes

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms involving the Azide (B81097) Group

The azide moiety is a versatile functional group known to participate in a wide array of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways.

While azidation is often achieved through nucleophilic substitution, radical-mediated pathways offer alternative and sometimes complementary routes. One key species in this context is the azide radical (N•3). Studies have shown that the azide radical reacts selectively with amino acids. tandfonline.comnih.gov In neutral solutions, it exhibits a strong preference for reacting with tryptophan, while in alkaline conditions, it also reacts readily with the deprotonated forms of cysteine and tyrosine. tandfonline.comnih.govtandfonline.com The reactivity is characterized by high rate constants, indicating efficient radical trapping processes. tandfonline.comnih.gov

For instance, the reaction of the azide radical with tryptophan in neutral solution proceeds with a rate constant of 4.1 x 10⁹ dm³ mol⁻¹s⁻¹. nih.gov This high reactivity suggests that if a radical were generated at the α-carbon of a leucine (B10760876) derivative, its trapping by an azide source would be a feasible transformation.

Another radical-based approach involves the generation of an aryl or alkyl radical, which is subsequently trapped by an azide source, such as sodium azide. acs.org This type of mechanism has been explored in denitrogenative fragmentation reactions, where an aryl radical is generated and can participate in cross-coupling reactions. acs.org While not a direct azidation of an amino acid, this principle highlights the utility of radical intermediates in forming C-N₃ bonds. The protein environment itself is not redox-inert, and side chains of amino acids like tyrosine, tryptophan, and cysteine are susceptible to oxidation, which can lead to the formation of protein-based radicals. nih.gov

Table 1: Rate Constants for the Reaction of the Azide Radical (N•3) with Select Amino Acids

Amino AcidConditionRate Constant (k) in dm³ mol⁻¹s⁻¹Citation
TryptophanNeutral4.1 x 10⁹ nih.gov
Cysteine (anion)Alkaline2.7 x 10⁹ nih.gov
Tyrosine (anion)Alkaline3.6 x 10⁹ nih.gov

Maintaining or controlling the stereochemistry at the C2 position is paramount when using (S)-2-Azido-4-methylpentanoic acid in synthesis. The stereochemical outcome of reactions involving the azide group is highly dependent on the reaction mechanism.

For the synthesis of α-azido acids from α-amino acids, a common method involves the diazotization of the amino group followed by nucleophilic substitution with an azide ion. However, direct substitution at a chiral center often proceeds via an Sₙ2 mechanism, which results in a complete inversion of stereochemistry. Therefore, to synthesize the (S)-enantiomer of 2-azido-4-methylpentanoic acid from (S)-leucine, a two-step process involving a double inversion or a method that proceeds with retention is often required.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the structural properties of molecules at an atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For azides, DFT calculations can provide insights into the distribution of electron density, which is fundamental to understanding their chemical behavior. acs.org The azide group's reactivity in processes like cycloadditions can be analyzed by examining the frontier molecular orbitals (HOMO and LUMO) and other conceptual DFT descriptors. researchgate.net

Studies on azido-containing compounds show that DFT can be used to model reaction pathways, calculate activation energies, and determine the stability of intermediates and transition states. nih.gov For example, in the context of amino acids, DFT studies have revealed that aromatic and charged residues are key determinants of the local reactivity within peptides. researchgate.net For a molecule like this compound, DFT could be used to predict the most likely sites for electrophilic or nucleophilic attack and to understand how the electronic properties of the azide and carboxylic acid groups influence each other.

Table 2: Conceptual DFT Descriptors for Benzyl (B1604629) Azide (A Representative Organic Azide)

ParameterValue
Electronic Chemical Potential (μ)-3.61 eV
Chemical Hardness (η)5.26 eV
Global Electrophilicity (ω)1.24 eV
Global Nucleophilicity (N)2.89 eV

Data computed at the MPWB1K/6-311G(d,p) level, adapted from reference niscair.res.in.

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. nih.gov MEDT provides a powerful lens through which to analyze reactions involving azides, particularly pericyclic reactions like the [3+2] cycloaddition (32CA).

MEDT studies of the strain-promoted [3+2] cycloaddition between benzyl azide and cyclooctyne (B158145) show the reaction proceeds through a one-step mechanism. niscair.res.in The analysis of the Electron Localization Function (ELF), a key tool within MEDT, characterizes organic azides as zwitterionic species, which helps to explain their reactivity patterns. niscair.res.inresearchgate.net These reactions are often classified as zwitterionic-type (zw-type). researchgate.net The theory also allows for the calculation of the Global Electron Density Transfer (GEDT) at the transition state, which quantifies the polar nature of a reaction. nih.gov For the reaction of benzyl azide with cyclooctyne, the activation free energy was calculated to be significantly lower than with less strained alkynes, a result that MEDT rationalizes through analysis of the bonding evolution along the reaction pathway. niscair.res.in This approach reveals that such cycloadditions often proceed through a non-concerted, one-step mechanism. semanticscholar.org

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules, such as enzymes or chiral catalysts. Conformational analysis seeks to identify the most stable arrangements of the molecule.

Two key areas of conformational freedom exist in this molecule: rotation around the C-COOH bond and rotation around the C-N₃ bond.

Carboxylic Acid Conformation: Carboxylic acids can typically adopt two planar conformations, termed syn and anti, referring to the relative orientation of the carbonyl oxygen and the hydroxyl proton. While the syn conformer is often favored in the gas phase due to a stabilizing intramolecular interaction, studies have shown that in aqueous solution, the anti conformation can become the lower free energy state because it can form more stabilizing interactions with solvent molecules. nih.govamolf.nl

Azide Group Orientation: The azidomethyl group also contributes to the molecule's conformational landscape. Computational and crystallographic studies on related molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated that the torsion angle defining the orientation of the azide group relative to the rest of the molecule is a source of conformational polymorphism. nih.gov Different, distinct conformations with appreciable energy barriers between them can exist, highlighting the flexibility of this functional group. nih.gov These different conformations can influence crystal packing and intermolecular interactions, such as the formation of hydrogen-bonded dimers via the carboxylic acid groups, a common motif for carboxylic acids in the solid state. rsc.org

Table 3: Example Torsional Angles in Conformational Polymorphs of an Azido-Substituted Benzoic Acid

PolymorphTorsion Angle τ₁ (°)*Torsion Angle τ₂ (°)**Citation
A crys100.8-173.3 nih.gov
B crys70.366.8 nih.gov
C crys65.1-91.9 nih.gov

**τ₁ = C-C-C-N; *τ₂ = C-C-N-N. Data for 3-(azidomethyl)benzoic acid. nih.gov

Potential Energy Surface (PES) and Intrinsic Reaction Coordinate (IRC) Computations

Computational chemistry offers profound insights into reaction mechanisms through the exploration of the potential energy surface (PES) and the determination of the intrinsic reaction coordinate (IRC). The PES is a multidimensional surface that describes the potential energy of a set of atoms as a function of their spatial coordinates. Key features of a PES include minima, which correspond to stable molecules (reactants and products), and saddle points, which represent transition states (TS). The IRC is the minimum energy path that connects a transition state to the corresponding reactants and products on the PES, providing a detailed depiction of the geometric and energetic changes that occur during a chemical transformation. scm.com

While specific computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, the principles of PES and IRC analysis can be illustrated through a hypothetical reaction, such as its unimolecular thermal decomposition. This type of reaction is characteristic of azido (B1232118) compounds and typically involves the extrusion of dinitrogen gas (N₂) to form a nitrene intermediate, which can then undergo further reactions.

The reaction pathway can be mapped out by locating the stationary points on the PES, namely the reactant, the transition state, and the product. The transition state structure is located using optimization algorithms like the Quasi-Synchronous Transit (QST) methods. researchgate.net Once the TS is identified and confirmed by the presence of a single imaginary frequency, IRC calculations are performed to ensure that this transition state smoothly connects the reactant (this compound) and the subsequent intermediate or product. researchgate.netmdpi.com

Illustrative Potential Energy Surface Stationary Points

For the hypothetical thermolysis of this compound, the key stationary points on the potential energy surface would be calculated. The relative energies of these points provide crucial information about the reaction's thermodynamics and kinetics. A representative data table is presented below, showcasing the kind of information that would be obtained from such a computational study. The energies are typically calculated using methods like Density Functional Theory (DFT) with an appropriate basis set.

Table 1: Calculated Relative Energies of Stationary Points for the Hypothetical Thermolysis of this compound.

Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.00
Transition State (TS1)N₂ extrusion+25.8
Intermediate(S)-2-Nitreno-4-methylpentanoic acid + N₂-15.2

Illustrative Intrinsic Reaction Coordinate (IRC) Analysis

The IRC calculation provides a point-by-point description of the reaction path in terms of energy and geometry. scm.com This allows for a detailed understanding of the bond-breaking and bond-forming processes. For the azide decomposition, the IRC would trace the elongation of the N-N₂ bond and the concurrent changes in the surrounding atoms' positions. Below is an illustrative table detailing key geometric parameters along the IRC for the N₂ extrusion step. The reaction coordinate represents the progression along the IRC path from the reactant to the product, with the transition state at coordinate 0.

Table 2: Key Geometric Parameters along the Illustrative IRC for N₂ Extrusion.

Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)C-N Bond Length (Å)N-N₂ Bond Length (Å)
-2.0+10.51.481.35
-1.0+20.11.551.60
0.0 (TS1)+25.81.681.95
+1.0+18.31.852.50
+2.0-5.7------

These computational investigations, by mapping the potential energy landscape and tracing the intrinsic reaction coordinate, provide a granular view of the molecular transformations. mdpi.com They are essential for understanding the feasibility of a reaction, identifying key intermediates, and predicting the stereochemical outcome, all of which are critical for the rational design of synthetic routes and the study of molecular reactivity.

Future Directions and Emerging Research Areas

Expanded Applications in Bioorthogonal Chemistry

The azide (B81097) group of (S)-2-Azido-4-methylpentanoic acid is essentially inert in biological systems, making it an ideal "bioorthogonal handle." nih.govnih.gov This allows for its incorporation into biomolecules like peptides and proteins without perturbing their native function. acs.org The azide can then be selectively modified with a probe molecule through highly specific chemical reactions. This field has rapidly advanced beyond its initial concepts.

The primary bioorthogonal reactions involving azides are:

Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a functionalized phosphine (B1218219) to form a stable amide bond. nih.govacs.org While groundbreaking, it is often limited by relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction between an azide and a terminal alkyne forms a stable triazole linkage. peptide.com It is highly efficient but the copper catalyst's toxicity can be a concern for live-cell applications. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC utilizes strained cyclooctynes that react readily with azides without a metal catalyst. nih.govnih.gov This has become a preferred method for in vivo labeling. acs.org

The table below compares the key features of these reactions.

ReactionKey ReactantsCatalystApplication Context
Staudinger LigationAzide, TriarylphosphineNoneIn vitro and in vivo labeling, cell surface modification. nih.govnih.gov
CuAACAzide, Terminal AlkyneCopper(I)In vitro labeling, peptide cyclization, material functionalization. peptide.comacs.org
SPAACAzide, Strained Cyclooctyne (B158145)NoneLive cell imaging, in vivo labeling, dynamic biological studies. nih.govnih.govacs.org

Future research is focused on developing new generations of reactants with even faster kinetics and mutual orthogonality, allowing for the simultaneous tracking of multiple biological targets. nih.govpsu.edu

Integration into Advanced Material Science Research (excluding material properties)

The integration of this compound and similar azido-functionalized building blocks into material science research opens up new avenues for creating highly functionalized materials. chemimpex.com The focus here is on the strategic use of the azide group as a chemical handle to construct complex architectures.

Through bioorthogonal "click" reactions, researchers can covalently attach these amino acid derivatives to polymer backbones or surfaces. This allows for the precise installation of biological functionalities onto synthetic materials. For example, peptides containing this compound can be "clicked" onto alkyne-modified surfaces to create biocompatible coatings for medical implants or to develop specific sensor surfaces. The process involves synthesizing a peptide with the azido (B1232118) amino acid and then reacting it with a material that has been pre-functionalized with an alkyne. This modular approach is a powerful tool in materials research, enabling the creation of tailored interfaces between biological systems and synthetic devices.

Innovations in Drug Discovery Platforms (excluding drug properties)

In drug discovery, this compound serves as a versatile building block for creating novel therapeutic candidates and discovery platforms. chemimpex.com Its incorporation into peptides allows for the synthesis of "stapled" or cyclic peptides, a strategy used to enhance peptide stability and cell permeability. peptide.com The azide group provides a convenient site for modification without interfering with the peptide's primary structure.

Furthermore, the use of azido amino acids is central to activity-based protein profiling (ABPP), a powerful chemoproteomic technology. In ABPP, a reactive probe is used to covalently label active enzymes in complex biological samples. By incorporating an azido amino acid into a probe's design, researchers can use click chemistry to attach reporter tags (like fluorescent dyes or biotin) after the probe has bound to its protein target. This "two-step" labeling strategy allows for the use of smaller, more cell-permeable probes and provides greater flexibility in experimental design. metu.edu.tr This approach is instrumental in identifying novel drug targets and screening for enzyme inhibitors. nih.gov

The ability to selectively functionalize peptides and small molecules containing this compound facilitates the construction of large compound libraries for high-throughput screening and the development of targeted drug delivery systems. chemimpex.commetu.edu.tr

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-Azido-4-methylpentanoic acid?

The compound is typically synthesized via azide substitution on a leucine derivative. A common method involves:

  • Step 1 : Protection of the amino group in L-leucine using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
  • Step 2 : Activation of the α-carbon for nucleophilic substitution (e.g., using mesyl chloride or tosyl chloride).
  • Step 3 : Azide introduction via sodium azide (NaN₃) displacement under controlled conditions (60–80°C, DMF or DMSO solvent).
  • Step 4 : Deprotection of the carboxyl group using trifluoroacetic acid (TFA) or hydrogenolysis . Key validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemical integrity using chiral HPLC .

Q. How is enantiomeric purity ensured during synthesis?

Chiral resolution techniques are critical:

  • Use chiral auxiliaries (e.g., cyclohexylamine or benzhydrylamine salts) to crystallize intermediates, enhancing enantiomeric excess (ee) .
  • Employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases to verify ee >98% .

Q. What analytical techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm azide integration (δ 3.2–3.5 ppm for CH-N3_3) and methyl branching (δ 0.9–1.2 ppm).
  • IR : Strong absorbance at ~2100 cm1^{-1} (azide stretch).
  • X-ray crystallography : For absolute configuration confirmation, as demonstrated in structurally analogous compounds .
  • Mass spectrometry : ESI-MS to validate molecular weight (MW: 157.17 g/mol) .

Advanced Research Questions

Q. How can reaction yields be optimized for azide introduction without racemization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of NaN3_3.
  • Temperature control : Maintain 60–70°C to balance reaction rate and minimize thermal racemization.
  • Catalytic additives : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems .
  • Monitoring : Real-time FTIR to track azide formation and avoid over-reaction .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling?

  • Cross-validation : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software).
  • Dynamic effects : Account for solvent and temperature variations in simulations.
  • Crystallographic backup : Use X-ray data (e.g., CCDC deposition for analogous structures) to resolve ambiguities in stereochemical assignments .

Q. How does the azide group influence stability under varying storage conditions?

  • Thermal stability : Avoid temperatures >40°C to prevent decomposition (azides are shock-sensitive).
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to mitigate photolytic degradation.
  • Solvent compatibility : Use anhydrous conditions (e.g., dry DCM) to prevent hydrolysis to amines .

Q. What are the applications of this compound in peptide modification?

  • Click chemistry : React with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce bioorthogonal handles.
  • Solid-phase synthesis : Incorporate into peptides as a non-natural amino acid for functionalization (e.g., fluorescent tagging or drug conjugate linkages) .

Methodological Best Practices

Q. How should researchers handle discrepancies in enantiomeric excess measurements?

  • Triangulate methods : Combine HPLC, NMR (using chiral shift reagents), and optical rotation data.
  • Error analysis : Quantify instrument precision (e.g., ±2% for HPLC) and repeat measurements in triplicate .

Q. What safety protocols are critical when working with azide-containing compounds?

  • PPE : Wear blast shields, anti-static gloves, and flame-resistant lab coats.
  • Waste disposal : Neutralize azides with sodium nitrite (NaNO2_2) and copper sulfate (CuSO4_4) before disposal .

Q. How to present data for publications or grants?

  • Processed data : Include NMR/IR spectra and crystallographic tables in the main text.
  • Raw data : Deposit chromatograms and computational outputs in supplementary materials or repositories .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.